molecular formula C13H19NO5S B3831416 1-(aminocarbonyl)-3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate

1-(aminocarbonyl)-3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate

Cat. No. B3831416
M. Wt: 301.36 g/mol
InChI Key: MNIFPILTBSCIJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(aminocarbonyl)-3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as ACPD, and it belongs to the class of amino acids and their derivatives.

Mechanism of Action

ACPD acts by binding to the metabotropic glutamate receptor and activating the G-protein signaling pathway. This leads to the modulation of intracellular signaling cascades, ultimately resulting in changes in neuronal excitability and synaptic transmission. ACPD has been shown to regulate the release of neurotransmitters such as glutamate, GABA, and dopamine, which play critical roles in the regulation of neuronal activity.
Biochemical and Physiological Effects
ACPD has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to modulate synaptic plasticity and learning and memory processes. ACPD has also been shown to regulate the release of neurotransmitters such as glutamate, GABA, and dopamine, which play critical roles in the regulation of neuronal activity. Additionally, ACPD has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

ACPD has several advantages as a research tool. It is highly selective and specific for the metabotropic glutamate receptor, which makes it an ideal tool for investigating the function of this receptor. ACPD is also readily available and relatively inexpensive, which makes it an attractive option for researchers. However, there are some limitations to the use of ACPD in lab experiments. It has a short half-life, which makes it challenging to use in long-term experiments. Additionally, ACPD has been shown to have some toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of ACPD. One potential direction is the investigation of the role of ACPD in the regulation of synaptic plasticity and learning and memory processes. Another possible direction is the study of the anti-inflammatory and analgesic effects of ACPD. Additionally, the development of new and improved methods for the synthesis of ACPD could lead to its increased use as a research tool. Finally, the investigation of the potential therapeutic applications of ACPD in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease is an exciting area of research.
Conclusion
In conclusion, 1-(aminocarbonyl)-3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate (ACPD) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. ACPD has been used as a research tool to investigate the function of glutamate receptors in the central nervous system. The synthesis method of ACPD involves the reaction between 3-hydroxy-2,2-dimethylpropionic acid and p-toluenesulfonyl chloride in the presence of triethylamine. ACPD has several advantages as a research tool, including its high selectivity and specificity for the metabotropic glutamate receptor. However, there are also some limitations to its use in lab experiments. Finally, there are several exciting future directions for the study of ACPD, including the investigation of its role in the regulation of synaptic plasticity and learning and memory processes and its potential therapeutic applications in the treatment of neurological disorders.

Scientific Research Applications

ACPD has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a research tool to investigate the function of glutamate receptors in the central nervous system. ACPD is a selective agonist of the metabotropic glutamate receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. ACPD has also been used in the study of neuronal excitability and synaptic transmission.

properties

IUPAC Name

(1-amino-4-hydroxy-3,3-dimethyl-1-oxobutan-2-yl) 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-9-4-6-10(7-5-9)20(17,18)19-11(12(14)16)13(2,3)8-15/h4-7,11,15H,8H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIFPILTBSCIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C(=O)N)C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(aminocarbonyl)-3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate
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1-(aminocarbonyl)-3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate
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1-(aminocarbonyl)-3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate
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1-(aminocarbonyl)-3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate
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1-(aminocarbonyl)-3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate
Reactant of Route 6
1-(aminocarbonyl)-3-hydroxy-2,2-dimethylpropyl 4-methylbenzenesulfonate

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